molecular formula C17H19N3Na2O8 B15158427 3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium

3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium

Cat. No.: B15158427
M. Wt: 439.3 g/mol
InChI Key: IBRSMMVMVMCYCS-UHFFFAOYSA-N
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Description

3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium, also known as Balsalazide disodium, is a prodrug of mesalazine (5-aminosalicylic acid). It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is designed to deliver mesalazine directly to the colon, where it exerts its anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide disodium involves the coupling of 4-aminobenzoyl-β-alanine with 5-amino-2-hydroxybenzoic acid (mesalazine) through an azo linkage. The reaction typically requires the use of a diazonium salt intermediate, which is formed by treating 4-aminobenzoyl-β-alanine with nitrous acid. This intermediate then reacts with mesalazine under controlled pH conditions to form the azo bond .

Industrial Production Methods

Industrial production of Balsalazide disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Balsalazide disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Balsalazide disodium exerts its effects by delivering mesalazine to the colon. Mesalazine inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 and tumor necrosis factor-alpha. It also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Balsalazide disodium is unique due to its specific azo linkage, which allows for targeted delivery of mesalazine to the colon with minimal systemic absorption. This reduces potential side effects compared to other similar compounds .

Properties

Molecular Formula

C17H19N3Na2O8

Molecular Weight

439.3 g/mol

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2

InChI Key

IBRSMMVMVMCYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.O.[Na].[Na]

Origin of Product

United States

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